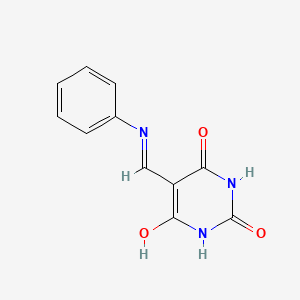

5-(Anilinomethylene)barbituric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-5-(phenyliminomethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c15-9-8(10(16)14-11(17)13-9)6-12-7-4-2-1-3-5-7/h1-6H,(H3,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZQAPKBXANFKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(NC(=O)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23069-91-2 | |

| Record name | 5-(ANILINOMETHYLENE)BARBITURIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 5 Anilinomethylene Barbituric Acid and Its Derivatives

General Synthesis Routes for 5-(Anilinomethylene)barbituric Acid

The preparation of the parent compound, this compound, can be achieved through several synthetic pathways, primarily involving condensation reactions.

Condensation Reactions with Orthoformates and Aniline (B41778)

A common and effective method for the synthesis of this compound involves a condensation reaction between barbituric acid, an orthoformate such as triethyl orthoformate, and aniline. In this reaction, the orthoformate acts as a one-carbon source, reacting with aniline to form an intermediate, which then condenses with the active methylene (B1212753) group of barbituric acid. This reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst. The interaction of barbituric acid with N,N-substituted amides can also lead to the formation of 5-aminomethylenebarbituric acids.

Regioselective Synthetic Pathways

The synthesis of derivatives of this compound often requires regioselective control to achieve the desired substitution pattern. For instance, the synthesis of pyrimidine-fused quinolines from anilines and barbituric acids can be achieved with high regioselectivity. rsc.org In some cases, autocatalytic and DMSO-promoted reactions have been developed for the regioselective synthesis of N,N-disubstituted pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones from anilines and barbituric acids, where DMSO serves as both a solvent and a methine source. rsc.org

Furthermore, regioselective synthesis has been successfully applied to the preparation of various heterocyclic systems derived from barbituric acid. For example, efficient one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyrimidine derivatives. rsc.org Similarly, the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride allows for the preparation of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.org

Yield Optimization and Reaction Parameter Studies

Optimizing the yield and reaction conditions is a critical aspect of synthesizing this compound and its derivatives. Various factors such as the choice of catalyst, solvent, temperature, and reaction time can significantly impact the efficiency of the synthesis.

Several studies have focused on developing green and efficient protocols. For example, the condensation of aromatic aldehydes with barbituric acid has been achieved with high yields using p-toluene sulfonic acid (PTSA) as a catalyst under grinding conditions at room temperature. researchgate.net This solvent-free approach offers advantages in terms of reduced reaction times and environmental impact. Microwave irradiation has also been employed to accelerate the synthesis of 5-arylmethylene barbituric acid derivatives, often leading to high yields in very short reaction times. researchgate.net

The use of different catalysts has been extensively investigated. Trityl chloride has been shown to be an effective and neutral catalyst for the multicomponent cyclization reaction of aldehydes with dimedone and 6-amino-1,3-dimethyluracil (B104193) to produce pyrimido[4,5-b]quinolines in high yields. nih.gov The optimization of reaction conditions for the synthesis of novel fused pyrimidines has involved screening various bases, solvents, temperatures, and reaction times. nih.gov

Table 1: Catalyst and Condition Optimization for the Synthesis of Pyrimido[4,5-b]quinoline Derivatives

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | DABCO | Toluene | Reflux | 75 |

| 2 | HMTA | Toluene | Reflux | 60 |

| 3 | DABCO | Ethanol | Reflux | 85 |

| 4 | DABCO | Solvent-free | 90 | 92 |

| 5 | Trityl Chloride | Chloroform | Reflux | High |

This table is a representative example based on findings for similar heterocyclic syntheses and illustrates the impact of different catalysts and conditions on reaction yields. nih.govsemanticscholar.org

Synthesis of this compound Derivatives

The core structure of this compound can be readily modified to generate a diverse range of derivatives with varied biological activities.

N-Substitution Strategies (e.g., N,N'-Dimethyl derivatives)

Substitution at the nitrogen atoms of the barbituric acid ring is a common strategy to create new derivatives. For instance, N,N'-dimethylbarbituric acid can be used as a starting material to synthesize the corresponding N,N'-dimethyl-5-(anilinomethylene)barbituric acid. The synthesis of N,N-dimethylaniline itself can be achieved through the exhaustive methylation of aniline using methyl iodide, followed by decomposition of the resulting quaternary ammonium (B1175870) salt. youtube.com This methodology can be adapted for the N-alkylation of the aniline moiety in this compound. The synthesis of N-substituted pyrazoline derivatives has also been reported as a strategy to create novel compounds. nih.gov

Formation of Fused Heterocyclic Systems from Anilinomethylene Barbituric Acids

This compound and its derivatives are valuable precursors for the synthesis of various fused heterocyclic systems. These reactions often involve intramolecular cyclization or multicomponent reactions.

A prominent example is the synthesis of pyrimido[4,5-b]quinolines. These compounds can be prepared through a one-pot, multicomponent reaction of anilines, aldehydes, and barbituric acid. researchgate.net Various catalysts and conditions have been explored to improve the efficiency of this transformation. nih.govrsc.orgsemanticscholar.org For instance, a mechanochemical approach using a ball-mill offers a solvent-free and catalyst-free pathway to these fused systems. rsc.org

Another important class of fused heterocycles derived from barbituric acid are pyrazolo[3,4-d]pyrimidines. These can be synthesized by reacting 5-arylidine barbituric acid derivatives with hydrazine (B178648) hydrate. rdd.edu.iq The reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents is another route to new pyrazolo[3,4-d]pyrimidine derivatives. nih.gov Furthermore, the synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles. johnshopkins.edu

Table 2: Examples of Fused Heterocyclic Systems from Barbituric Acid Derivatives

| Starting Material | Reagents | Fused Heterocycle |

| 5-Arylidine barbituric acid | Hydrazine hydrate | Pyrazolo[3,4-d]pyrimidine rdd.edu.iq |

| Barbituric acid, anilines, aldehydes | - | Pyrimido[4,5-b]quinoline researchgate.net |

| 5-Amino-pyrazole derivatives | 2-(Arylidene)malononitriles | Pyrazolo[1,5-a]pyrimidine johnshopkins.edu |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Phenylhydrazine | Pyrazolo[3,4-d]pyrimidine |

This table provides a summary of different synthetic routes to fused heterocyclic systems starting from barbituric acid derivatives.

Pyrimidine-Derived Fused Systems (e.g., Pyranopyrimidines)

Pyranopyrimidines, a class of fused heterocyclic compounds, are readily synthesized from barbituric acid derivatives. A common and efficient approach involves the one-pot, three-component reaction of an aryl aldehyde, malononitrile (B47326), and barbituric acid. This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the barbituric acid and subsequent intramolecular cyclization to yield the pyranopyrimidine core. nih.gov

| Reactants | Catalyst/Conditions | Product | Yield (%) |

| Aryl aldehyde, Malononitrile, Barbituric acid | SbCl5/nano-sawdust, H2O/EtOH | Pyranopyrimidine with enaminoester | - |

| Aryl aldehyde, Malononitrile, (Thio)barbituric acid | Solvent-free, heating | 5-aryl-2-(oxo/thioxo)-tetrahydro-2H-pyranopyrimidine | 78-92 |

| Aryl aldehyde, Malononitrile, (Thio)barbituric acid | TMDP, EtOH/H2O, heating | 5-aryl-2-(oxo/thioxo)-tetrahydro-2H-pyranopyrimidine | 72-88 |

| Aryl aldehyde, Malononitrile, Barbituric acid | CoFe2O4@FA-Er, heating | Tetrahydropyranopyrimidine | High |

| Aryl aldehyde, Malononitrile, Barbituric acid | Mn-ZIF-8@ZnTiO3, EtOH/H2O | Tetrahydro-2H-pyranopyrimidine | Improved |

| Aryl aldehyde, Malononitrile, (Thio)barbituric acid | NiO nanoparticles, H2O, heating | Tetrahydropyranopyrimidine | 17-95 |

Pyrido- and Quinoline-Based Architectures

The synthesis of pyrido[2,3-d]pyrimidines and pyrimido[4,5-b]quinolines can be achieved through multi-component reactions involving barbituric acid. A mechanochemical approach offers a solvent-free and catalyst-free pathway for the synthesis of these fused systems. rsc.org This method involves the ball-milling of a 1,3-dicarbonyl compound like barbituric acid, 6-aminouracil, and an aromatic aldehyde. rsc.org

Another green and efficient one-pot synthesis of 5-aryl-pyrimido[4,5-b]quinoline-dione derivatives utilizes a three-component reaction of anilines, aldehydes, and barbituric acids in an aqueous medium, catalyzed by L-proline. rsc.org This protocol demonstrates good regioselectivity and is applicable to a variety of substrates. rsc.org The strategic use of 2-aminoquinoline-3-carbonitrile (B177327) as an intermediate allows for the synthesis of a diverse range of pyrimido[4,5-b]quinolines through cyclization with different reagents. researchgate.net

| Reactants | Catalyst/Conditions | Product |

| Barbituric acid, 6-Aminouracil, Aromatic aldehyde | Ball-milling (mechanochemical) | Pyrido[2,3-d]pyrimidines and Pyrimido[4,5-b]quinolines |

| Anilines, Aldehydes, Barbituric acids | L-proline, Water | 5-Aryl-pyrimido[4,5-b]quinoline-diones |

| 2-Aminoquinoline-3-carbonitrile, Various reagents | Cyclization | Pyrimido[4,5-b]quinolines |

| Barbituric acid, 3-Nitrobenzaldehyde, Sulfanilamides | Fusion, 170–212 °C | 5-(-3-nitrophenyl) pyrimido[5,4-c] quinoline-2,4(1H,3H)-diones |

Knoevenagel Condensation in Derivative Synthesis

The Knoevenagel condensation is a fundamental reaction in organic synthesis, involving the reaction of an active methylene compound with a carbonyl compound. In the context of this compound chemistry, this reaction is pivotal for introducing substituents at the 5-position of the barbituric acid ring. researchgate.net

For instance, the condensation of various aromatic aldehydes with barbituric acid, often catalyzed by a base or an acid, leads to the formation of 5-arylmethylenebarbituric acid derivatives. researchgate.net These reactions are frequently carried out in green solvents like water to promote environmentally friendly synthesis. researchgate.net The resulting products can exist as stereoisomers, and the reaction conditions can be optimized to favor the formation of a specific isomer, such as the (Z)-isomer of 5-arylaminomethylene barbituric acid derivatives. researchgate.net

The Knoevenagel condensation can also be part of a sequential reaction. For example, a sequential Knoevenagel condensation/cyclization has been developed to synthesize indene (B144670) and benzofulvene derivatives. nih.gov This process demonstrates that the initial Knoevenagel product can undergo further transformations in the same reaction vessel to yield more complex molecular architectures. nih.gov

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product in a single step, incorporating most or all of the atoms of the starting materials. researchgate.net Barbituric acid and its derivatives are excellent substrates for MCRs, leading to a wide variety of heterocyclic compounds. researchgate.netznaturforsch.com

These reactions are prized for their atom economy, time-saving nature, and often environmentally friendly conditions. researchgate.net MCRs involving barbituric acid have been used to synthesize a vast array of fused heterocyclic systems, including pyranopyrimidines, pyrimido[4,5-b]quinolines, and spiro compounds. nih.govrsc.orgrsc.orgznaturforsch.com

A notable example is the three-component reaction of anilines, aldehydes, and barbituric acids, catalyzed by L-proline in water, to produce pyrimido[4,5-b]quinoline-diones. rsc.org Another versatile MCR is the reaction of aldehydes, malononitrile, and barbituric acid to afford pyranopyrimidines. nih.gov The choice of catalyst and reaction conditions can be fine-tuned to achieve high yields and selectivity. nih.gov The Hantzsch multicomponent reaction, for instance, has been adapted to include amino acids, aldehydes, and barbituric acid to create structurally diverse and complex molecules. researchgate.net

Rearrangement Reactions Involving the Barbituric Acid Core

The barbituric acid core can undergo interesting rearrangement reactions, leading to the formation of novel molecular structures. One such rearrangement is initiated by barbituric acid itself in the reaction with 2,2'-pyridil. This reaction leads to the formation of 5,5'-(2-pyrilidine)bisbarbituric acid, demonstrating a novel synthetic route to 2-pyrilidenes with high efficiency. nih.gov The study of such rearrangements provides valuable insights into the reactivity of the barbituric acid nucleus and opens up new avenues for the synthesis of unique heterocyclic compounds. nih.gov

Spectroscopic Characterization and Tautomerism Studies

Spectroscopic Analysis of 5-(Anilinomethylene)barbituric Acid

The electronic absorption spectrum of this compound and its derivatives is characterized by a prominent band in the UV-visible region. This absorption is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Solvatochromism describes the reversible change in the position, intensity, and shape of an absorption or fluorescence band when a substance is dissolved in different solvents. nih.gov This behavior is indicative of changes in the electronic ground and excited states of the molecule due to interactions with solvent molecules.

For instance, merocyanine-type dyes derived from the condensation of 1,3-dimethylbarbituric acid with electron-rich alkylaminobenzaldehyde derivatives exhibit a strong absorption band corresponding to a π→π* transition with charge transfer (CT) character. nih.gov The position of this band, and thus the color of the solution, can shift depending on the solvent's polarity. nih.gov A bathochromic (red) shift, or positive solvatochromism, is observed with increasing solvent polarity, while a hypsochromic (blue) shift, or negative solvatochromism, occurs with decreasing polarity. nih.gov

The solvatochromic behavior of these compounds can be analyzed using multi-parameter solvent polarity scales, such as the Kamlet-Taft and Catalán scales. nih.govajrsp.com These models help to quantify the contribution of different solvent properties, including dipolarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity, to the observed spectral shifts. nih.govajrsp.com For some related compounds, the solvent's hydrogen-bond basicity has been shown to be the primary factor influencing the solvatochromism. ajrsp.com

The following table displays the maximum absorption wavelengths (λmax) of a related compound, 5-(4-(dimethylamino)benzylidene)-1,3-dimethylpyrimidine-2,4,6-trione, in various solvents, illustrating the effect of solvent polarity.

Table 1: UV-Visible Absorption Maxima in Various Solvents

| Solvent | Polarity (ET(30)) | λmax (nm) |

|---|---|---|

| Toluene | 33.9 | 452 |

| Dichloromethane | 40.7 | 468 |

| Acetone | 42.2 | 460 |

| Acetonitrile | 45.6 | 463 |

| Ethanol | 51.9 | 474 |

| Methanol (B129727) | 55.4 | 470 |

Data for a related merocyanine (B1260669) dye, illustrating the principle of solvatochromism. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of the parent compound, barbituric acid, in DMSO-d₆, characteristic signals are observed for the NH protons and the CH₂ protons. rsc.orgchemicalbook.com For this compound, additional signals corresponding to the anilino and methylene (B1212753) protons would be expected. The chemical shifts of these protons provide insight into the electronic structure and potential for hydrogen bonding. For example, in related 5-arylazobarbituric acids, the amidic protons of the barbituric acid moiety can show equivalent or non-equivalent chemical shifts depending on factors like tautomerism and intermolecular hydrogen bonding. iau.ir

The ¹³C NMR spectrum of barbituric acid shows distinct resonances for the carbonyl carbons and the methylene carbon. rsc.org In this compound, the anilino and methylene carbons, as well as the carbons of the phenyl ring, would also produce signals, allowing for a complete carbon framework assignment.

The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for the parent barbituric acid.

Table 2: NMR Data for Barbituric Acid in DMSO-d₆

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 11.10 | NH |

| ¹H | 3.46 | CH₂ |

| ¹³C | 167.79 | C=O (C4/C6) |

| ¹³C | 151.67 | C=O (C2) |

| ¹³C | 39.44 | CH₂ |

Data obtained from literature for the parent barbituric acid. rsc.org

Investigation of Tautomeric Forms and Their Equilibrium

Barbituric acid and its derivatives substituted at the 5-position can exist in different tautomeric forms, primarily through keto-enol and lactam-lactim tautomerism. ias.ac.inechemcom.comthieme-connect.de The triketo form is generally the most stable tautomer for barbituric acid itself. ias.ac.inbiointerfaceresearch.com However, the introduction of a substituent at the C5 position can influence the stability of other tautomers. ias.ac.in

For this compound, the key equilibrium is between the keto and enol forms. thieme-connect.de In the keto form, the C5 carbon is sp³-hybridized, which interrupts the conjugation between the barbituric acid ring and the anilino group. thieme-connect.de Conversely, the enol form possesses an sp²-hybridized C5 carbon, creating a conjugated π-system that extends to the aryl substituent. thieme-connect.de This enol form can act as an electron-donating group. thieme-connect.de

The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituent on the phenyl ring and the solvent. thieme-connect.de Electron-withdrawing groups on the aryl substituent can favor the enol form, leading to the formation of a "push-pull" system with characteristic UV/Vis absorption. thieme-connect.de The solvent can also play a crucial role by stabilizing one tautomer over another through specific interactions like hydrogen bonding.

Theoretical studies using methods like Density Functional Theory (DFT) have been employed to investigate the relative stabilities of different tautomers of barbituric acid and its analogs. biointerfaceresearch.comresearchgate.net These calculations can provide insights into the energy differences between tautomeric forms and the transition states connecting them. echemcom.com The equilibrium between tautomers is a dynamic process, and its position is fundamental to understanding the chemical reactivity and biological activity of these compounds.

Crystal Structure Determination

The precise arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its properties. For this compound and its derivatives, X-ray and powder diffraction are the primary methods for this determination.

Powder Diffraction Methods for Structural Insights

Powder X-ray diffraction (PXRD) is a valuable tool for characterizing crystalline materials. While it does not provide the atomic-level detail of single-crystal analysis, it is useful for identifying crystalline phases, determining unit cell parameters, and assessing sample purity. In the context of this compound, PXRD could be employed to study polymorphism, where the compound may exist in different crystalline forms with distinct physical properties. Research on related materials, such as arylidene barbituric acid derivatives, has utilized powder XRD to characterize the synthesized products. isca.me

Molecular Conformation and Geometry Optimization

The spatial arrangement of atoms in a molecule, or its conformation, is a key determinant of its reactivity and intermolecular interactions. For this compound, the relative orientation of the aniline (B41778) and barbituric acid rings, as well as the geometry of the linking anilinomethylene group, are of particular interest. Theoretical calculations, such as Density Functional Theory (DFT), are often used to complement experimental data by optimizing the molecular geometry and predicting the most stable conformations. Such computational studies can provide insights into the electronic properties and reactivity of the molecule. mdpi.com

Analysis of Intermolecular Interactions in the Solid State

The way molecules pack together in a crystal is governed by a variety of non-covalent interactions. These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility.

Hydrogen Bonding Networks (e.g., C-H···O, N-H···O)

Hydrogen bonds are among the strongest and most directional intermolecular interactions. In this compound, the presence of N-H and C=O groups on the barbituric acid ring, as well as the N-H group of the aniline moiety, provides ample opportunity for the formation of extensive hydrogen-bonding networks. These interactions, such as N-H···O and C-H···O, would play a significant role in stabilizing the crystal lattice. The study of hydrogen-bonding motifs in other barbituric acid derivatives has revealed common patterns, such as the formation of dimers or chains.

Van der Waals Forces and π-π Stacking Interactions

In-Depth Analysis of this compound Reveals Key Structural and Interaction Characteristics

A comprehensive examination of the chemical compound this compound highlights its intricate structural features and the nature of its intermolecular interactions. This analysis, focusing on advanced crystallographic techniques, provides crucial insights into the molecule's solid-state behavior and packing.

Structural Analysis and Intermolecular Interactions

Hirshfeld Surface Analysis and 2D Fingerprint Plots

A definitive study providing specific Hirshfeld surface analysis and 2D fingerprint plots for this compound is not available in the reviewed scientific literature. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

This analysis generates a three-dimensional surface around a molecule, color-coded to indicate the nature and strength of intermolecular interactions. Red regions on the surface typically denote close contacts with a high potential for hydrogen bonding, while blue regions indicate weaker, longer-range interactions.

While specific data for this compound is not publicly available, analysis of related barbituric acid derivatives often reveals significant contributions from N-H···O and C-H···O hydrogen bonds, which play a crucial role in the formation of stable, layered structures in the solid state. The presence of the aniline (B41778) group in the target molecule would also introduce the possibility of π-π stacking interactions between aromatic rings, further influencing the crystal packing.

To illustrate the type of data that would be generated from such an analysis, the following tables represent a hypothetical breakdown of intermolecular contacts for this compound, based on trends observed in similar structures.

Table 1: Hypothetical Intermolecular Contact Contributions for this compound

| Interaction Type | Percentage Contribution |

| H···H | 40-50% |

| O···H/H···O | 20-30% |

| C···H/H···C | 15-25% |

| N···H/H···N | 5-10% |

| C···C | 3-7% |

| Other | <5% |

Note: This data is illustrative and not based on experimental findings for this compound.

Table 2: Hypothetical Details of Key Hydrogen Bonds

| Donor-H···Acceptor | Distance (Å) | Angle (°) |

| N-H···O | 1.8 - 2.2 | 150 - 170 |

| C-H···O | 2.3 - 2.7 | 130 - 160 |

Note: This data is illustrative and not based on experimental findings for this compound.

A definitive Hirshfeld surface analysis would be invaluable for a complete understanding of the supramolecular chemistry of this compound, providing a quantitative and visual framework for its intermolecular interactions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational studies on 5-(anilinomethylene)barbituric acid, enabling accurate predictions of its molecular and electronic properties.

DFT calculations have been effectively used to refine and understand the structure of anilinomethylene derivatives in both isolated (molecular) and crystalline (solid-state) forms. In some studies, energy minimization of crystal structures using solid-state DFT has been shown to be a successful alternative to traditional Rietveld refinement against laboratory X-ray powder data. researchgate.net This approach involves optimizing the molecular geometry within the crystal lattice, providing a highly accurate structural model. These calculations are crucial for understanding intermolecular interactions, such as hydrogen bonds, that govern the solid-state architecture. researchgate.net

Geometry optimization using DFT allows for the determination of the most stable three-dimensional conformation of the molecule. For derivatives of this compound, this involves the careful variation of key torsional angles to locate the global energy minimum. researchgate.net

A critical aspect of the electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔEgap), is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. DFT calculations using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are employed to determine these energy levels and related electronic properties. nih.gov

Table 1: Key Parameters from DFT-Based Electronic Structure Analysis

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| ΔEgap | Energy gap between HOMO and LUMO | Relates to chemical reactivity and stability. nih.gov |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

While specific QM/MM studies on this compound are not extensively detailed in the provided sources, this hybrid method is a powerful tool for studying molecules within complex environments like protein active sites. In a QM/MM approach, the core part of the molecule (the ligand) is treated with high-accuracy quantum mechanics, while the surrounding environment (the protein and solvent) is treated with more computationally efficient molecular mechanics. This method provides a balance between accuracy and computational cost, making it suitable for modeling enzymatic reactions or complex binding interactions that are too large for a full QM treatment. researchgate.net

Natural Bond Orbital (NBO) Analysis and Electron Density Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and the nature of chemical bonds within a molecule. researchgate.netrsc.org For anilinomethylene derivatives, NBO analysis has been used to calculate Wiberg bond orders, which provide a measure of the electron density between atoms. researchgate.net These calculated bond orders correlate well with the optimized bond lengths obtained from DFT calculations. researchgate.net Furthermore, NBO is instrumental in visualizing and quantifying the transfer of electron density within the molecule, for instance, from lone pairs on oxygen or nitrogen atoms into adjacent anti-bonding orbitals, which helps to explain the molecule's stability and electronic properties. researchgate.net

Molecular Modeling and Docking Studies to Elucidate Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial for understanding the potential biological activity of compounds like this compound and its derivatives.

Studies on related barbituric acid derivatives have used molecular docking to elucidate their binding affinities and key interactions with target proteins, such as α-glucosidase. nih.gov The goal is to identify the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other non-covalent forces that stabilize the ligand-protein complex. nih.gov This information provides critical insights into the compound's mechanism of action as a potential inhibitor. Docking simulations are also employed in broader screening efforts for anticancer and antibacterial activities. researchgate.net

Prediction of Spectroscopic Properties (e.g., Solvatochromic Shifts)

Computational methods, particularly DFT, are capable of predicting various spectroscopic properties. For derivatives of barbituric acid, DFT calculations have been used to predict 1H-NMR chemical shifts, which have shown noteworthy agreement with experimental values. nih.gov Discrepancies between calculated and experimental values can often be explained by factors such as intramolecular hydrogen bonding. nih.gov

Additionally, theoretical calculations can predict electronic transitions, which are observed in UV-Vis spectroscopy. The maximum molar absorptivity (εmax) is one such property. sigmaaldrich.com While not explicitly detailed for this specific compound, these computational approaches can also be used to predict solvatochromic shifts, which are changes in the absorption or emission spectra of a compound when the polarity of the solvent is changed.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-anilinomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione |

| Thiobarbituric acid |

Computational Studies on Reaction Regioselectivity and Mechanisms

Computational chemistry has emerged as a powerful tool to elucidate the intricate details of reaction mechanisms and to rationalize the regioselectivity observed in the synthesis of complex molecules. In the context of reactions involving this compound and its precursors, theoretical investigations, particularly using Density Functional Theory (DFT), have provided significant insights into the formation of pyrimido[4,5-b]quinoline-diones.

A notable example is the l-proline-promoted three-component reaction of anilines, aldehydes, and barbituric acid. rsc.org Experimental observations of this reaction demonstrate high regioselectivity, and computational studies have been instrumental in explaining this outcome. rsc.org The reaction proceeds through a series of steps, including a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. The regioselectivity is determined during the Michael addition step.

Theoretical calculations have been employed to investigate the different possible pathways for the Michael addition. For instance, in the reaction involving 3-aminophenol (B1664112), barbituric acid, and an aldehyde, the Michael addition can occur at two distinct positions on the 3-aminophenol moiety. Computational analysis of the transition states and the distribution of Natural Population Analysis (NPA) charges have been used to determine the most favorable reaction pathway. researchgate.net

Detailed Research Findings

Research has shown that the initial step is the Knoevenagel condensation between the aldehyde and barbituric acid, which is then followed by a Michael addition of the aniline (B41778) derivative. The final step is an intramolecular cyclization to form the pyrimido[4,5-b]quinoline-dione ring system.

Computational models have focused on the critical Michael addition step to understand the regioselectivity. By calculating the energy profiles for the different possible addition pathways, researchers can predict the major product. These calculations typically involve optimizing the geometries of the reactants, transition states, and products, and then calculating their corresponding energies.

The NPA charges are a key factor in determining the nucleophilicity of the different atoms in the aniline derivative. The position with the higher negative charge is generally more nucleophilic and thus more likely to attack the electrophilic center of the Knoevenagel adduct.

Data Tables

The following tables present hypothetical data representative of the types of results obtained from computational studies on these reactions.

Table 1: Calculated NPA Charges on the Nucleophilic Centers of 3-Aminophenol

| Atomic Position | NPA Charge (e) |

| C2 | -0.258 |

| C4 | -0.289 |

| C6 | -0.275 |

| N1 | -0.580 |

This data illustrates that the nitrogen atom is the most nucleophilic center, followed by the carbon at position 4.

Table 2: Calculated Relative Energy Barriers for the Michael Addition Step

| Reaction Pathway | Transition State | Relative Energy (kcal/mol) |

| Attack at C4 | TS_C4 | 12.5 |

| Attack at C2 | TS_C2 | 15.8 |

| Attack at C6 | TS_C6 | 14.2 |

| Attack at N1 | TS_N1 | 8.9 |

The data in this table indicates that the Michael addition involving the nitrogen atom has the lowest energy barrier, making it the most kinetically favorable pathway.

These computational findings provide a quantitative basis for understanding the observed regioselectivity in the synthesis of pyrimido[4,5-b]quinoline-diones from this compound precursors. The synergy between experimental work and theoretical calculations is crucial for the rational design of synthetic routes to these important heterocyclic compounds.

Chemical Reactivity and Derivatization Strategies

Role as a Key Synthetic Intermediate and Building Block

5-(Anilinomethylene)barbituric acid and its derivatives are highly valuable as key synthetic intermediates and building blocks in organic synthesis. Their utility stems from the presence of multiple reactive sites that allow for the construction of complex heterocyclic systems. A primary application of these compounds is in the synthesis of pyrimido[4,5-b]quinolines, a class of fused heterocyclic compounds with significant chemical and biological interest.

One of the most powerful strategies for the synthesis of pyrimido[4,5-b]quinolines involves one-pot, three-component reactions. In a typical reaction, an aniline (B41778), an aldehyde, and a barbituric acid derivative are condensed together. The initial step is often the Knoevenagel condensation of the aldehyde with barbituric acid, which can be followed by the addition of an aniline to form the this compound intermediate in situ. This intermediate then undergoes further reaction, such as a Michael addition and subsequent cyclization, to yield the final pyrimido[4,5-b]quinoline scaffold. chemistrysteps.comyoutube.com The versatility of this approach allows for the generation of a diverse library of substituted pyrimido[4,5-b]quinolines by simply varying the starting aniline, aldehyde, and barbituric acid components. chemistrysteps.comyoutube.comorgoreview.com

The synthesis of these fused ring systems can be promoted by various catalysts, including L-proline in an aqueous medium, which aligns with the principles of green chemistry. chemistrysteps.comyoutube.com The reaction proceeds with good regioselectivity, and the conditions can often be mild, making it an efficient and attractive synthetic route. chemistrysteps.com

The general scheme for the three-component synthesis of pyrimido[4,5-b]quinoline-diones is depicted below:

Table 1: Key Intermediates and Products in the Synthesis of Pyrimido[4,5-b]quinolines

| Compound | Structure | Role in Synthesis |

| Barbituric Acid |  | Starting material |

| Aromatic Aldehyde | R-CHO | Starting material, provides the aryl group at the 5-position of the final product |

| Aniline | Ar-NH₂ | Starting material, forms the quinoline (B57606) part of the final product |

| This compound |  | Key intermediate |

| Pyrimido[4,5-b]quinoline-dione |  | Final product |

Hydrolysis Reactions of Anilinomethylene Derivatives

While specific studies on the hydrolysis of this compound are not extensively detailed in the provided search results, the general mechanism of enamine and imine hydrolysis is well-established and can be applied to understand its behavior in aqueous environments. chemistrysteps.comorgoreview.com this compound exists in tautomeric forms, including enamine and imine structures. The hydrolysis of such compounds is typically acid-catalyzed and leads to the cleavage of the C=C-N bond of the enamine or the C=N bond of the imine.

The hydrolysis of the enamine tautomer is initiated by the protonation of the β-carbon atom of the enamine double bond. This creates a highly electrophilic iminium ion. A water molecule then acts as a nucleophile, attacking the iminium carbon. Subsequent proton transfer and elimination of the aniline moiety result in the formation of a carbonyl group at the 5-position of the barbituric acid ring, yielding 5-formylbarbituric acid and aniline. chemistrysteps.comorgoreview.com

Alternatively, if the imine tautomer is present, its hydrolysis begins with the protonation of the imine nitrogen, which enhances the electrophilicity of the carbon atom. Nucleophilic attack by water, followed by proton transfers and elimination of aniline, also leads to the formation of 5-formylbarbituric acid. chemistrysteps.com

The general steps for the acid-catalyzed hydrolysis of an enamine are:

Protonation of the double bond. orgoreview.com

Nucleophilic attack by water.

Proton transfer from the oxygen to the nitrogen.

Elimination of the amine (aniline in this case).

Deprotonation to form the carbonyl compound. orgoreview.com

The stability of this compound in aqueous solution is therefore pH-dependent, with hydrolysis being more favorable under acidic conditions.

Reactions with Methylenactive Nitriles and Other Nucleophiles

The electrophilic nature of the β-carbon in the enamine system of this compound makes it susceptible to attack by various nucleophiles, including active methylene (B1212753) compounds such as methylenactive nitriles. A prominent example is the reaction with malononitrile (B47326).

In multicomponent reactions, barbituric acid, an aldehyde, and an aniline can react with malononitrile to form complex heterocyclic products. chemistrysteps.com For instance, a one-pot reaction of an aldehyde, malononitrile, and barbituric acid can lead to the formation of pyrano[2,3-d]pyrimidine derivatives. nih.gov

Furthermore, in a variation of the three-component synthesis of quinolines, barbituric acid can be replaced by malononitrile. The reaction of an aniline, an aldehyde, and malononitrile can yield 2-amino-4-arylquinoline-3-carbonitriles. chemistrysteps.com This highlights the ability of the anilinomethylene intermediate (or a similar species formed in situ) to react with methylenactive nitriles.

The general reactivity involves the Michael addition of the carbanion generated from the active methylene compound to the electrophilic carbon of the anilinomethylene moiety. This is often followed by cyclization and elimination steps to afford the final heterocyclic product.

Table 2: Examples of Reactions with Nucleophiles

| Nucleophile | Reaction Type | Resulting Product Class |

| Malononitrile | Michael Addition / Cyclocondensation | Pyrano[2,3-d]pyrimidines, 2-Aminoquinolines |

| Ethyl Cyanoacetate | Knoevenagel Condensation / Michael Addition | Substituted Pyridines and Quinolines |

| Dimedone | Michael Addition / Cyclization | Pyrimido[4,5-b]quinolines |

Functionalization of the Anilinomethylene Moiety

The anilino part of the molecule contains an aromatic ring that could potentially undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The feasibility and regioselectivity of these reactions would be influenced by the activating/deactivating nature of the aminomethylene-barbituric acid substituent and the reaction conditions.

The methylene bridge itself is part of a conjugated system and might be susceptible to certain reactions, although its reactivity is likely dominated by the Michael addition at the β-carbon as discussed previously.

Modification of the aniline nitrogen is another possibility. For instance, N-alkylation or N-acylation could be attempted, although the nucleophilicity of the nitrogen is reduced due to its involvement in the enamine system.

It is important to note that these are proposed reactive pathways based on the functional groups present in the molecule. The actual outcome of such reactions would need to be determined experimentally, as the complex interplay of the different functionalities within this compound could lead to unexpected reactivity.

Applications in Specific Scientific Disciplines

Mechanistic Studies in Biological Contexts (Excluding Clinical Outcomes)

The unique structure of 5-(anilinomethylene)barbituric acid, featuring a barbiturate (B1230296) ring linked to an aniline (B41778) group via a methylene (B1212753) bridge, makes it a candidate for various biological interactions. Researchers have investigated its potential to interact with macromolecules, inhibit enzymes, and exert antimicrobial and antioxidant effects.

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

While direct studies on the interaction of this compound with DNA and proteins are limited, the broader class of barbituric acid derivatives has been a subject of such investigations. The planar structure and the presence of hydrogen bond donors and acceptors in the barbiturate ring suggest a potential for intercalation or groove binding with DNA. Similarly, these functional groups could facilitate interactions with the amino acid residues in the active or allosteric sites of proteins. Further research is needed to elucidate the specific binding modes and affinities of this compound with these crucial biological macromolecules.

Enzyme Inhibition Mechanisms (e.g., Alpha-glucosidase)

Derivatives of this compound have shown promise as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme can delay glucose absorption and is a key strategy in managing hyperglycemia.

A study on 5-arylidene-N,N-diethylthiobarbiturates, which share a similar core structure, identified several potent α-glucosidase inhibitors. For instance, some derivatives exhibited significantly lower IC50 values compared to the standard drug acarbose, indicating higher inhibitory potency. Molecular docking studies suggest that these compounds can bind to the active site of α-glucosidase through various interactions, including hydrogen bonding and hydrophobic interactions, thus blocking the enzyme's catalytic activity. The mechanism of inhibition by some related compounds has been identified as mixed-type, meaning they can bind to both the free enzyme and the enzyme-substrate complex.

Table 1: α-Glucosidase Inhibitory Activity of Selected Barbituric Acid Derivatives

| Compound | IC50 (µM) | Reference |

| Derivative 6 | 0.0006 ± 0.0002 | |

| Derivative 5 | 18.91 ± 0.005 | |

| Derivative 17 | 19.18 ± 0.002 | |

| Derivative 11 | 36.91 ± 0.003 | |

| Acarbose (Standard) | 38.25 ± 0.12 |

Antimicrobial Mechanisms (e.g., Cell Wall Synthesis, Metabolic Pathways)

Barbituric acid derivatives have been explored for their antimicrobial properties. While the precise mechanisms for this compound are not extensively detailed, the general understanding points towards interference with essential bacterial processes. The structural features of these compounds, including the barbiturate core, are thought to play a role in their ability to disrupt microbial growth.

Research on various derivatives has shown activity against a range of bacteria. The proposed mechanisms often involve the inhibition of crucial enzymes involved in metabolic pathways or the disruption of cell wall integrity. The presence of different substituents on the anilino or barbiturate ring can significantly influence the antimicrobial spectrum and potency.

Antioxidant Mechanisms (e.g., Free Radical Scavenging)

The antioxidant potential of barbituric acid derivatives, including structures related to this compound, has been investigated. These compounds can act as antioxidants through various mechanisms, most notably by scavenging free radicals. The hydrogen-donating ability of the N-H groups in the barbiturate ring is believed to contribute to their radical scavenging activity.

Catalysis

Beyond its biological applications, this compound and its derivatives are finding utility in the field of catalysis.

Application as a Catalyst or Precursor for Catalytic Systems

The core structure of this compound can be utilized in the synthesis of catalytic systems. While the compound itself may not be a direct catalyst for a wide range of reactions, it serves as a valuable precursor for creating more complex catalytic molecules.

For instance, the Knoevenagel condensation of barbituric acid with aromatic aldehydes is a common method to produce 5-arylmethylene barbituric acid derivatives. This reaction is often facilitated by various catalysts. Furthermore, enantioselective transformations of barbituric acid derivatives have been achieved using organocatalysts, leading to the synthesis of chiral molecules. These derivatives, with their defined stereochemistry, have the potential to act as chiral ligands or catalysts in asymmetric synthesis.

Material Science Applications

The unique structural and electronic properties of this compound have prompted its exploration in various domains of material science.

Integration into Liquid Crystal Systems and Phototropic Studies

While the broader class of barbituric acid derivatives has been proposed for use as photosensitizers and thermosensitive materials, specific research detailing the integration of this compound into liquid crystal systems is not extensively documented in the available literature. nih.gov The enaminone structure (N-C=C-C=O) present in the molecule is known to be a key feature in compounds studied for photo-responsive behavior. dergipark.org.tr Some push-pull derivatives of barbituric acid have been synthesized and investigated as photoinitiators for polymerization reactions under visible light, demonstrating their photo-active potential. rsc.org However, direct studies confirming the liquid crystalline or specific phototropic properties of this compound itself remain an area for future investigation.

Potential in Sensing Technologies (e.g., Chemosensors)

The application of 5-benzylidene barbiturates, a closely related class of compounds, as chemosensors has shown considerable promise. These molecules can be engineered to detect a variety of analytes, including ionic species, explosives, and biomolecules.

The core principle behind their sensing capability lies in the interaction between the analyte and the barbiturate derivative, which leads to a measurable change, often a colorimetric or fluorescent signal. The electron-rich and electron-poor regions of the molecule, along with its hydrogen bonding capabilities, facilitate these interactions. For example, a study on a 5-(4-(dimethylamino)benzylidene) barbiturate derivative demonstrated its effectiveness as a colorimetric sensor for the cyanide ion. The interaction with cyanide induced a noticeable color change, allowing for its detection at micromolar concentrations.

This potential for sensing is rooted in the compound's structure, where the barbituric acid moiety acts as a signaling unit and the aniline group can be modified to tune the selectivity and sensitivity towards specific analytes.

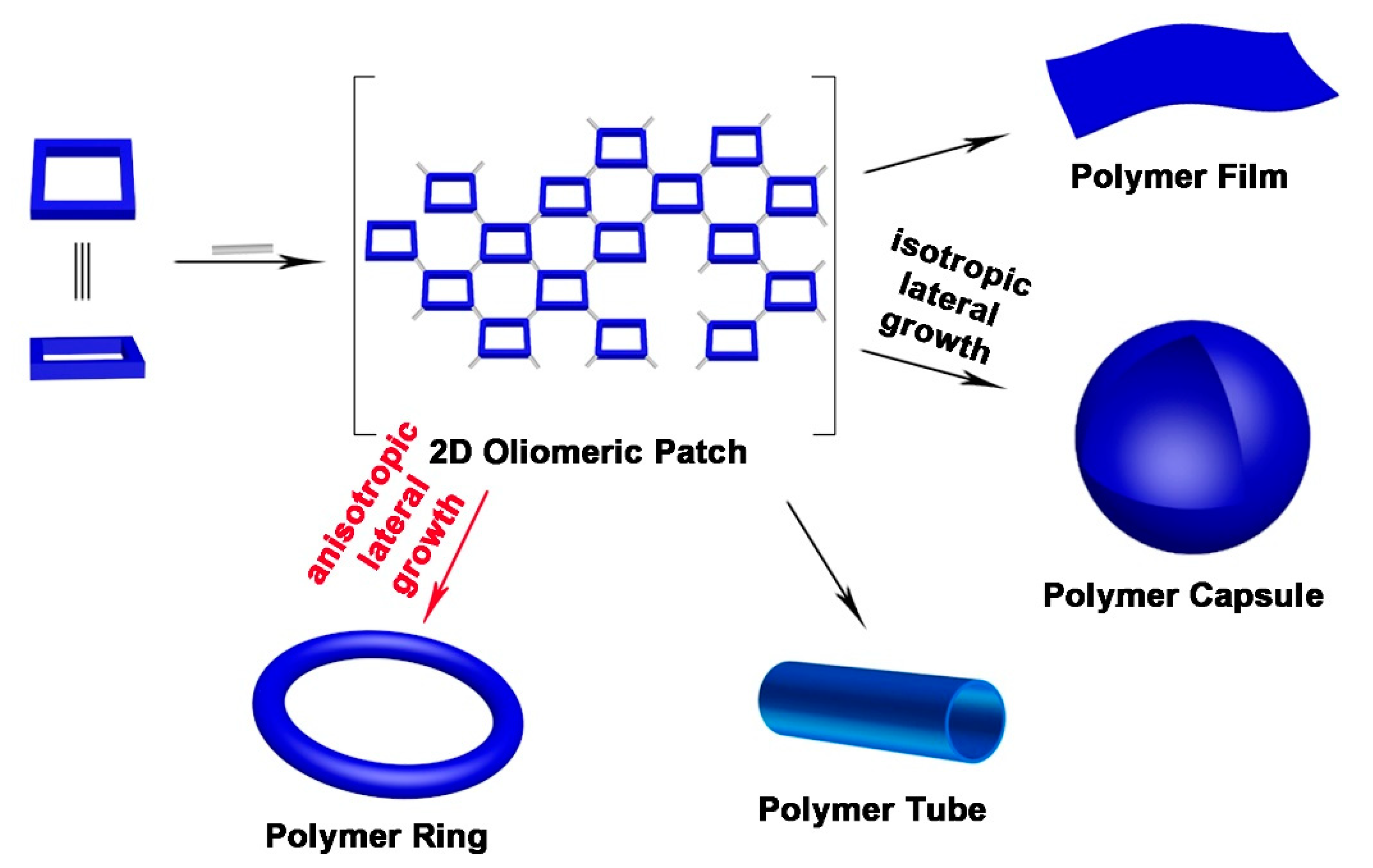

Exploration in Supramolecular Chemistry

The field of supramolecular chemistry has extensively utilized barbituric acid and its derivatives due to their exceptional ability to form predictable and stable structures through hydrogen bonding. The three carbonyl groups and two N-H groups of the barbiturate ring provide multiple sites for forming specific, directional hydrogen bonds.

A well-known supramolecular motif is the "rosette," a cyclic hexameric structure formed by the co-assembly of melamine (B1676169) and a barbiturate derivative, held together by a network of 18 hydrogen bonds. nih.gov These rosettes can then stack upon one another to form larger, more complex architectures.

Studies have shown that barbituric acid derivatives can self-assemble with various complementary molecules to create ordered structures like tapes, fibers, and gels. nih.gov For instance, when combined with melamine, barbiturate crystals can exhibit fluorescence, with the emission properties being dependent on the specific structure of the assembly. mdpi.com The self-assembly of these molecules is a powerful tool for bottom-up fabrication of novel materials with tailored optical and electronic properties. The anilinomethylene group in this compound can further influence these interactions through π-π stacking, adding another dimension to the design of its supramolecular structures.

Green Chemistry Approaches in the Synthesis and Modification of 5 Anilinomethylene Barbituric Acid

Solvent-Free Synthesis Methodologies (e.g., Ball Milling)

Solvent-free synthesis techniques are gaining prominence as they significantly reduce chemical waste and the environmental impact associated with traditional solvent-based methods. rsc.org One such approach is mechanochemistry, particularly ball milling, which utilizes mechanical energy to drive chemical reactions. rsc.orgresearchgate.net This method has been successfully employed in various organic transformations, including condensation and oxidation reactions. researchgate.net

Grinding, another solvent-free technique, has proven effective for the synthesis of 5-arylidine barbituric acid derivatives. researchgate.net In one notable example, the condensation reaction between aromatic aldehydes and barbituric acid was achieved by grinding the reactants with sodium acetate (B1210297) as a catalyst at room temperature. This method offers several advantages, including short reaction times, high yields, and a clean reaction profile, making it an attractive and environmentally safer alternative to conventional methods. The use of grinding can even facilitate reactions that are not feasible under traditional conditions.

Research has demonstrated the utility of various catalysts in solvent-free grinding syntheses of barbituric acid derivatives. For instance, aminosulfonic acid and p-toluene sulfonic acid have been used to catalyze the condensation of aromatic aldehydes with barbituric acid, resulting in high yields within minutes. researchgate.net These solid-state reactions highlight the potential of mechanochemistry to create complex molecules efficiently and sustainably. rsc.orgresearchgate.net

Aqueous Medium Reactions

Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. The use of aqueous media in the synthesis of barbituric acid derivatives aligns with the principles of green chemistry by eliminating the need for hazardous organic solvents. jcsp.org.pknih.gov

The Knoevenagel condensation, a key reaction in the formation of 5-arylidine barbituric acids, has been successfully carried out in water. jcsp.org.pk For example, the synthesis of these derivatives has been achieved by reacting various aldehydes with barbituric acid in water using bismuth chloride (BiCl3) as a catalyst at room temperature. jcsp.org.pk This method is advantageous due to its simplicity, rapid reaction times (typically within 30 minutes), and high product yields without the need for organic solvent extraction. jcsp.org.pk

Furthermore, the Michael addition of barbituric acid to nitroalkenes has been efficiently performed in an aqueous diethylamine (B46881) medium. nih.gov This approach offers high yields, versatility, and shorter reaction times, further demonstrating the viability of water as a green solvent for the synthesis of substituted barbiturates. nih.gov The use of aqueous hydrotropic solutions has also been reported to facilitate the Knoevenagel condensation, affording 5-arylidine barbituric acid derivatives in very short reaction times with high yield and purity. researchgate.net

Organocatalysis in Multi-Component Reactions (e.g., L-Proline Catalysis)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgajgreenchem.com When combined with organocatalysis, which utilizes small organic molecules as catalysts, MCRs offer a powerful and sustainable tool for organic synthesis.

L-proline, a naturally occurring amino acid, has emerged as a versatile and environmentally friendly organocatalyst for various organic transformations. rsc.orgcapes.gov.brresearchgate.net It has been successfully employed in the three-component synthesis of 5-arylpyrimido[4,5-b]quinoline-diones from anilines, aldehydes, and barbituric acids in an aqueous medium. rsc.orgcapes.gov.br This protocol is noted for its high yields and regioselectivity. capes.gov.brresearchgate.net The catalytic activity of L-proline extends to a range of aldehydes and amines, showcasing its broad applicability. capes.gov.brresearchgate.net

While some studies have highlighted the successful use of L-proline in MCRs for the synthesis of complex heterocyclic systems, it is crucial to note that not all reported L-proline catalyzed reactions for pyrazolo[3,4-b]quinolines have been reproducible, with some studies finding that the expected products did not form. mdpi.com This underscores the importance of careful validation of synthetic methodologies.

Nanocatalysis in Barbituric Acid Derivative Synthesis

Nanocatalysts, due to their high surface-area-to-volume ratio and unique electronic properties, often exhibit superior catalytic activity, selectivity, and efficiency compared to their bulk counterparts. nih.gov Their use in the synthesis of barbituric acid derivatives represents a significant advancement in green chemistry.

Copper oxide nanoparticles (CuO-NPs) have been utilized as an efficient and recyclable heterogeneous catalyst for the Knoevenagel condensation of barbituric acid with various aromatic aldehydes under solvent-free conditions at room temperature. isca.me This method is characterized by high yields, short reaction times, and simple workup procedures. isca.me Importantly, the CuO-NPs can be recovered and reused for several cycles without a significant loss of catalytic activity, adding to the economic and environmental benefits of this approach. isca.me

Future Research Directions and Emerging Paradigms

Exploration of Novel Reaction Pathways and Synthetic Innovations

The synthesis of 5-(anilinomethylene)barbituric acid derivatives has traditionally been achieved through the Knoevenagel condensation. However, contemporary research is increasingly focused on developing more efficient, sustainable, and innovative synthetic methodologies.

A significant trend is the adoption of "green chemistry" principles. researchgate.net Researchers are exploring the use of water as a green solvent, which offers environmental and economic advantages over traditional organic solvents. researchgate.netd-nb.info These aqueous-based syntheses have demonstrated excellent yields and short reaction times. researchgate.net Another innovative approach is the use of electrochemical synthesis. d-nb.info This method is catalyst-free, atom-economical, and reduces reaction times and energy consumption by using electrons as the catalytic agent. d-nb.info

Multicomponent reactions (MCRs) also represent a key area of innovation. scispace.com MCRs are highly efficient, allowing for the construction of complex molecules in a single step from three or more reactants, thereby reducing waste and simplifying purification processes. scispace.com A one-pot, three-component reaction involving aromatic amines, formic acid, and barbituric acid has been developed to stereoselectively produce (Z)-5-(arylaminomethylene)pyrimidine-2,4,6-trione derivatives. researchgate.net

Future work will likely focus on refining these methods, exploring new catalysts, and expanding the scope of MCRs to generate a wider diversity of this compound analogs with novel functionalities.

| Synthetic Innovation | Key Features | Advantages |

| Green Synthesis | Use of water as a solvent. researchgate.net | Environmentally friendly, cost-effective, non-toxic. researchgate.net |

| Electrochemical Synthesis | Catalyst-free, uses electrical current. d-nb.info | High efficiency, fast, atom-economical, reduced waste. d-nb.info |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. scispace.com | High atom economy, convergent, reduces reaction steps and waste. scispace.com |

Advanced Spectroscopic and Structural Elucidation Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound derivatives is crucial for designing new applications. Advanced analytical techniques are indispensable in this endeavor.

A combination of spectroscopic methods is routinely employed for the characterization of these compounds. These include Fourier Transform Infrared (FT-IR) spectroscopy, one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, HMBC), and UV-Vis spectroscopy. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) is also vital for confirming the molecular formula. researchgate.net

Future research will likely see the increased application of advanced solid-state NMR techniques and computational chemistry to complement experimental data, providing deeper insights into the structure and dynamics of these molecules in different environments.

| Technique | Information Obtained |

| FT-IR Spectroscopy | Identification of functional groups. researchgate.netresearchgate.net |

| NMR Spectroscopy (¹H, ¹³C, 2D) | Elucidation of the carbon-hydrogen framework and connectivity. researchgate.netresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact molecular weight and elemental formula. researchgate.net |

| UV-Vis Spectroscopy | Information on electronic transitions and conjugation. researchgate.net |

| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, including bond lengths and angles. researchgate.net |

High-Throughput Computational Screening and Design

The integration of computational methods into the research workflow is revolutionizing the pace of discovery. High-throughput screening (HTS) and in silico design allow for the rapid evaluation of large virtual libraries of compounds, prioritizing those with the highest potential for specific applications before committing to laborious and expensive laboratory synthesis.

Computational studies, such as a comprehensive in-silico analysis of 5-substituted barbituric acid derivatives, are being used to investigate their interactions with biological targets like GABAᴀ receptors. nih.gov These studies employ molecular docking to predict binding affinities and modes of interaction within the receptor's binding pocket. nih.gov Furthermore, computational models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (TOX) properties, which are critical for the development of therapeutic agents. nih.gov This in-silico approach helps in identifying candidates with favorable pharmacokinetic and safety profiles early in the discovery pipeline. nih.gov

The principles of HTS, which involve the automated testing of large numbers of compounds, are being applied in virtual environments to screen for various activities. mdpi.comnih.gov This computational prescreening significantly narrows down the number of candidates for physical screening, saving time and resources. Future directions will involve the use of more sophisticated artificial intelligence and machine learning algorithms to build predictive models of greater accuracy, accelerating the design of this compound derivatives with tailored properties.

Development of Targeted Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, enabling the study of its function in complex biological systems. nih.govmdpi.com The development of high-quality chemical probes is essential for target validation in drug discovery and for dissecting cellular pathways. nih.govnih.gov

Derivatives of this compound represent a promising scaffold for the creation of such probes. Their synthetic tractability allows for the systematic modification of their structure to optimize potency and selectivity for a given target. mdpi.com Some 5-benzylidene barbiturates have already shown utility as chemosensors for the detection of specific ions, demonstrating their potential for molecular recognition. d-nb.info Moreover, the discovery of tumor-inhibiting properties in related 5-aminomethylated barbituric acid derivatives suggests that this core structure can be adapted to target proteins involved in disease pathways. nih.gov

The development of a targeted probe involves synthesizing analogs and evaluating their activity and selectivity through biochemical and cell-based assays. researchgate.net Future research will focus on identifying specific protein targets for this compound derivatives and then using iterative cycles of chemical synthesis and biological testing to develop potent and selective probes. osu.edu These probes could be further elaborated with reporter tags (e.g., fluorophores or biotin) to facilitate imaging and target identification studies.

Expanding Applications in Materials Science and Catalysis

While much of the focus on barbituric acid derivatives has been in the realm of medicinal chemistry, their unique chemical structures also make them attractive candidates for applications in materials science and potentially catalysis.

In materials science, the electronic and photophysical properties of these compounds are of particular interest. Barbituric acid and its derivatives have been investigated as novel anchor units for dyes in dye-sensitized solar cells (DSSCs). scispace.com The barbituric acid moiety can act as an effective electron acceptor, and by modifying the anilino portion of this compound, the light-absorbing properties of the molecule can be tuned. This opens up possibilities for designing new, efficient, and cost-effective organic dyes for solar energy conversion.

The potential for these compounds in catalysis is an area ripe for exploration. While many syntheses of this compound involve catalysts, future research could investigate whether the compounds themselves, or metal complexes thereof, possess catalytic activity. The nitrogen and oxygen atoms in the barbiturate (B1230296) ring can act as coordination sites for metal ions, potentially creating novel catalysts for a variety of organic transformations. The development of such catalytic systems would represent a significant expansion of the utility of the this compound scaffold beyond its traditional applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-(Anilinomethylene)barbituric acid derivatives?

- Answer : Derivatives are typically synthesized via Knoevenagel condensation, where barbituric acid reacts with substituted aldehydes (e.g., anilinomethylene derivatives) in acidic or basic conditions. For example, glacial acetic acid and ethanol under room-temperature stirring yield arylidene barbiturates after crystallization . Optimization includes solvent selection (e.g., methanol for high-purity crystals) and reaction time (24–48 hours). Analytical validation via melting point, TLC, and spectral data (NMR, FTIR) is critical .

Q. How can the structural conformation of this compound derivatives be analyzed experimentally?

- Answer : X-ray crystallography is the gold standard for resolving polymorphic forms, as demonstrated for barbituric acid derivatives in the P21/c space group . Complement with solid-state NMR to detect hydrogen-bonding patterns and DFT calculations to model conformational flexibility (e.g., envelope vs. planar conformers) . For solution-phase studies, solvent effects on NMR chemical shifts (e.g., DMSO interactions) reveal proton exchange dynamics .

Q. What in vitro assays are suitable for screening biological activity of these derivatives?

- Answer : Prioritize GABAA receptor modulation assays (e.g., electrophysiology in transfected HEK cells) and enzyme inhibition studies (e.g., cytochrome P450 isoforms via fluorometric assays) . For cytotoxicity, use MTT or resazurin-based viability tests in cell lines relevant to therapeutic targets (e.g., neuroblastoma for CNS activity) .

Advanced Research Questions

Q. How do computational methods enhance the design of this compound derivatives for corrosion inhibition?

- Answer : Density Functional Theory (DFT) calculates reactivity descriptors (e.g., EHOMO, ELUMO) to predict adsorption efficiency on metal surfaces. Molecular dynamics (MD) simulations model inhibitor-metal interactions in corrosive media (e.g., HCl). Experimental validation via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization quantifies charge transfer resistance and inhibition efficiency (>90% achieved for dimethoxybenzylidene derivatives) .

Q. What strategies enable enantioselective catalysis of barbituric acid derivatives?

- Answer : Use chiral organocatalysts (e.g., thiourea-based) or metal-ligand complexes (e.g., Ru-bipyridine) to control stereochemistry in alkylidene barbiturate formation. Recent advances include asymmetric Michael additions and [3+2] cycloadditions, achieving enantiomeric excess (ee) >80% . Solvent polarity and Brønsted acidity (pKa ~4.0 for barbituric acid) critically influence reaction pathways .

Q. How can DNA-binding interactions of these derivatives be quantified and modeled?

- Answer : UV-Vis titration (e.g., hypochromicity at 260 nm) and fluorescence quenching studies quantify binding constants (Kb ~10<sup>4</sup> M<sup>−1</sup>). Molecular docking (AutoDock Vina) and quantum mechanics (QM) simulations identify binding modes (e.g., minor groove vs. intercalation). Derivatives with 4-hydroxybenzylidene groups show enhanced binding due to π-π stacking and hydrogen bonding .

Q. What experimental approaches resolve contradictions in polymorph stability data?

- Answer : Differential scanning calorimetry (DSC) and lattice energy calculations (via PIXEL or DMACRYS) compare thermodynamic stability of polymorphs. For barbituric acid, Form II (P21/c) is more stable than Form I due to optimized hydrogen-bonding networks (N-H···O distances <2.0 Å) . Variable-temperature XRD tracks phase transitions under non-ambient conditions .

Methodological Considerations

Q. How to optimize reaction conditions for high-yield synthesis of arylidene barbiturates?

- Answer : Use a 1:1 molar ratio of barbituric acid to aldehyde in ethanol/acetic acid (3:1 v/v) at 60°C for 6 hours. Microwave-assisted synthesis reduces reaction time (30 minutes) with comparable yields (~75%). Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) .

Q. What spectroscopic techniques validate host-guest interactions involving these derivatives?

- Answer : Fluorescence titrations (e.g., Stern-Volmer plots) and <sup>1</sup>H NMR titration (chemical shift perturbations) quantify binding constants (Ka ~10<sup>3</sup>–10<sup>5</sup> M<sup>−1</sup>). For Ru(II)-barbiturate complexes, resonance Raman spectroscopy tracks metal-promoted enolization in host-guest systems .

Data Contradictions & Resolution

- Polymorph Stability : Early studies suggested planar conformers dominate, but computational lattice energy analysis (ab initio) revealed envelope conformers in Form II are energetically favorable .

- Biological Activity : While some derivatives show GABAA agonism, others exhibit enzyme inhibition; contextualize via target-specific assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.